N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Description
Properties
CAS No. |
941695-43-8 |
|---|---|
Molecular Formula |
C22H21NO5S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C22H21NO5S/c1-16(24)18-5-7-19(8-6-18)23(15-17-3-11-21(28-2)12-4-17)29(26,27)22-13-9-20(25)10-14-22/h3-14,25H,15H2,1-2H3 |
InChI Key |
MUPULPINKDHFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-acetylphenylamine with 4-methoxybenzyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts bacterial growth and replication. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways .
Comparison with Similar Compounds
Structural Analogues
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide (CAS: 5317-94-2)
- Molecular Formula: C₁₅H₁₅NO₃S .
- Key Differences :
- Lacks the 4-hydroxy and methoxybenzyl groups.
- Simpler structure with a methyl substituent on the benzene ring.
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide
- Molecular Formula: C₁₄H₁₅NO₃S .
- Key Differences :
- Contains a 4-methoxyphenyl group instead of the acetylphenyl and hydroxy substituents.
- Implications : The absence of acetyl and hydroxy groups may limit hydrogen-bonding interactions, affecting receptor binding .
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide
- Molecular Formula : C₁₅H₁₆N₂O₅S₂ .
- Key Differences :
- Features an acetamide group and methoxybenzenesulfonamide substituent.
- Implications : The acetamide group could improve metabolic stability compared to the acetyl group in the target compound .
Physicochemical Properties
Observations :
Biological Activity
N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H21NO5S, with a molecular weight of approximately 411.47 g/mol. The compound features a sulfonamide functional group, an acetyl group, and a methoxyphenyl group, which are crucial for its biological properties.
Structural Characteristics:
| Feature | Description |
|---|---|
| Sulfonamide Group | Characteristic of many pharmaceuticals |
| Acetyl Group | Enhances solubility and biological activity |
| Methoxyphenyl Group | Contributes to unique chemical properties |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include the following general route:
- Formation of the Acetyl Group : Acetylation of the phenolic hydroxyl group.
- Introduction of the Methoxy Group : Methylation of the para position on the phenyl ring.
- Sulfonamide Formation : Reaction with sulfonyl chloride to introduce the sulfonamide moiety.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Similar compounds have shown efficacy in targeting cancer cell lines by inhibiting key signaling pathways such as STAT3 and tubulin dynamics.
Case Studies and Research Findings
- Antimicrobial Studies : A study on related sulfonamide derivatives demonstrated significant antibacterial activity comparable to standard antibiotics . The mechanism often involves inhibition of bacterial folate synthesis.
- Anticancer Research : In vitro studies have indicated that compounds structurally related to this compound can effectively inhibit tumor growth in various cancer cell lines (IC50 values ranging from 1.35 μM to 3.04 μM) . These compounds target both STAT3 phosphorylation and tubulin polymerization.
- Anti-inflammatory Effects : Research has shown that related compounds can modulate inflammatory responses, suggesting that this compound may also exhibit similar properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-acetylphenyl)-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution between a benzenesulfonyl chloride derivative and a substituted amine under basic conditions (e.g., NaHCO₃ or Et₃N). For example, 4-hydroxybenzenesulfonyl chloride may react with N-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]amine. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (n-hexane/CCl₄) to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS, [M+H]⁺ peak) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d6). Key signals include:
- Acetyl group: δ ~2.5 ppm (s, 3H, CH₃) in 1H NMR; ~200 ppm (C=O) in 13C NMR.
- Methoxy group: δ ~3.8 ppm (s, 3H, OCH₃) in 1H NMR; ~55 ppm in 13C NMR .
Q. What are the primary biological targets of sulfonamide derivatives like this compound?
- Targets : Carbonic anhydrase isoforms (e.g., CA IX/XII) due to sulfonamide’s Zn²⁺-binding affinity. Assay inhibition via stopped-flow CO₂ hydration .
- Activity : Measure IC₅₀ values (µM range) using fluorogenic substrates (e.g., 4-methylumbelliferone acetate) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., thermal parameters, occupancy) be resolved during refinement?
- Tools : Use SHELXL for anisotropic refinement of non-H atoms. For disordered moieties (e.g., methoxy groups), apply PART/SUMP instructions to model alternate conformers .
- Validation : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen bonds (e.g., C–H⋯O interactions) using Mercury .
Q. What strategies optimize yield in multi-step syntheses involving sensitive functional groups (e.g., acetyl or hydroxy)?
- Protection/Deprotection : Protect hydroxyl groups as tert-butyldimethylsilyl (TBDMS) ethers during sulfonylation. Deprotect with TBAF in THF .
- Reaction Monitoring : Use in-situ IR to track sulfonamide bond formation (νS=O at ~1350 cm⁻¹ and νN–H at ~3300 cm⁻¹) .
Q. How do substituents (e.g., 4-acetyl vs. 4-methoxy) influence pharmacokinetic properties?
- LogP Analysis : Measure partition coefficients (octanol/water) via shake-flask method. The acetyl group increases lipophilicity (LogP ~2.5) compared to methoxy (LogP ~1.8) .
- Solubility : Use Hansen solubility parameters to optimize co-solvents (e.g., PEG-400 for aqueous formulations) .
Q. What computational methods predict binding modes with carbonic anhydrase?
- Docking : Use AutoDock Vina with CA IX crystal structure (PDB: 3IAI). Key interactions:
- Sulfonamide NH coordinates Zn²⁺ (distance ~2.1 Å).
- Acetyl group forms hydrophobic contacts with Val-121 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
